
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted nicotinamide moiety, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the thiophene and cyclopentyl intermediates. One common method involves the reaction of 3-bromothiophene with n-butyllithium at low temperatures, followed by the addition of elemental sulfur to form the thiophene ring . The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.
The final step involves coupling the thiophene-cyclopentyl intermediate with 6-(trifluoromethyl)nicotinic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine-based compounds: These compounds share structural similarities with N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide, particularly in the presence of aromatic rings and nitrogen-containing moieties.
Thiophene-based compounds: Compounds like 1-(thiophen-2-yl)isoquinoline exhibit similar electronic properties and reactivity due to the presence of the thiophene ring.
Uniqueness
This compound stands out due to the combination of its thiophene, cyclopentyl, and trifluoromethyl-substituted nicotinamide groups. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)12-6-5-11(10-20-12)14(22)21-15(7-1-2-8-15)13-4-3-9-23-13/h3-6,9-10H,1-2,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYFKFYNELPHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(2-Chloropropanoylamino)pyridin-2-yl]oxybenzamide](/img/structure/B3001437.png)


![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B3001441.png)
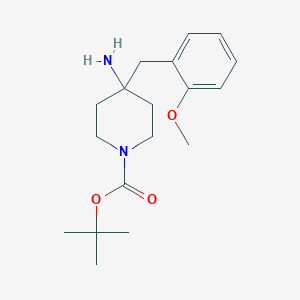
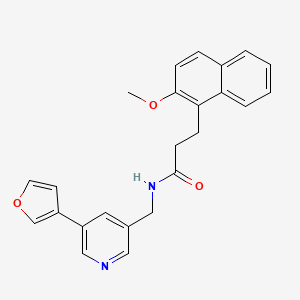
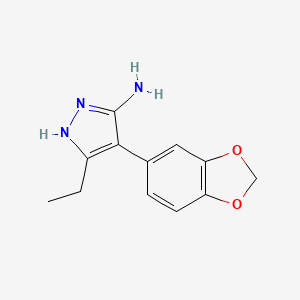
![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)

![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)

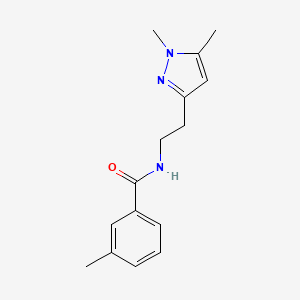
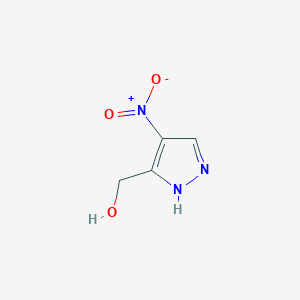
![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)
